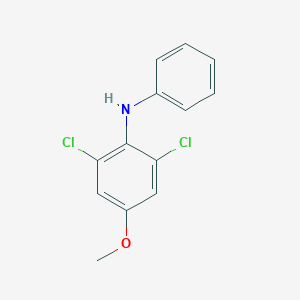

(2,6-Dichloro-4-methoxyphenyl)phenylamine

説明

Synthesis Analysis

The synthesis of derivatives related to "(2,6-Dichloro-4-methoxyphenyl)phenylamine" often involves complex organic reactions. For example, mono-O-methyl derivatives of a related compound were synthesized through a sequence involving the preparation of substituted benzaldehydes, conversion to phenylacetic acids, N-acylation of arylethanolamines, and subsequent reduction and cyclization steps (Ross et al., 1986). Another study reported the synthesis of molecular structures similar to "(2,6-Dichloro-4-methoxyphenyl)phenylamine" via Schiff bases reduction route (Ajibade & Andrew, 2021).

Molecular Structure Analysis

The effect of substituents like the methoxy group on the molecular structure has been studied, revealing significant interactions and deformations in the benzene ring due to steric hindrance and resonance effects (Krygowski et al., 1994). Another research focused on the molecular structure of compounds with methoxyphenyl groups, highlighting intermolecular hydrogen bonding and the stabilization of molecular structures through secondary interactions (Unver et al., 2009).

Chemical Reactions and Properties

The metabolism and reaction pathways of related compounds have been explored, indicating that such compounds can undergo various biotransformations, including deamination and conjugation processes, which might influence their chemical behavior and potential applications (Parli et al., 1973).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of "(2,6-Dichloro-4-methoxyphenyl)phenylamine" in different environments. Studies on related compounds have shown that factors like molecular geometry, intermolecular interactions, and substituents significantly affect these properties (Guzei et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles, electrophiles, and radicals, are influenced by the presence of functional groups and the overall molecular structure. Research on similar compounds has provided insights into their reactivity patterns, highlighting the importance of understanding the electronic and steric factors that govern these reactions (Ahipa et al., 2014).

科学的研究の応用

Environmental Estrogens and Pesticide Metabolism

Studies have investigated the effects of certain pesticides, like Methoxychlor, a chlorinated hydrocarbon with estrogenic activity, on fertility and development. Methoxychlor's metabolism produces HPTE, an active estrogenic form, demonstrating the environmental and health implications of chlorinated pesticides and their metabolites (Cummings, 1997).

Herbicide Toxicology and Environmental Impact

Research on 2,4-D herbicide explores its widespread use and environmental persistence, highlighting the toxicological and mutagenic aspects of herbicides. This review underscores the need for understanding the environmental behavior of such chemicals to mitigate their impact (Zuanazzi et al., 2020).

Phosphonic Acid Applications

Phosphonic acids, featuring a P-C bond analogous to the phosphate moiety, are utilized across a wide range of applications from medicine to materials science. Their versatility in bioactive properties and supramolecular chemistry points to the importance of functional group chemistry in developing new compounds and materials (Sevrain et al., 2017).

Psychoactive Substances and Pharmacological Effects

Methoxetamine (MXE), an arylcyclohexylamine, has been studied for its recreational use and potential neuropharmacological effects. Its structural similarity to ketamine suggests areas of research in psychoactive substance effects and their mechanisms of action, relevant to understanding the pharmacology of new chemical entities (Zawilska, 2014).

Fluorescent Chemosensors

The development of fluorescent chemosensors based on specific chemical frameworks like 4-methyl-2,6-diformylphenol for detecting metal ions and other analytes showcases the application of functionalized organic compounds in sensing technologies. Such research highlights the potential for designing novel sensors with specific chemical functionalities (Roy, 2021).

特性

IUPAC Name |

2,6-dichloro-4-methoxy-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO/c1-17-10-7-11(14)13(12(15)8-10)16-9-5-3-2-4-6-9/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQDRMOMEHWBMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)NC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594991 | |

| Record name | 2,6-Dichloro-4-methoxy-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Dichloro-4-methoxyphenyl)phenylamine | |

CAS RN |

136099-56-4 | |

| Record name | 2,6-Dichloro-4-methoxy-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(6-Aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid](/img/structure/B19947.png)